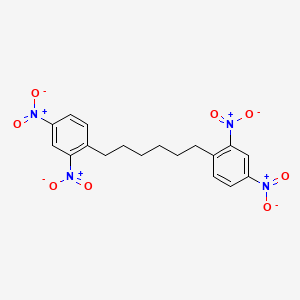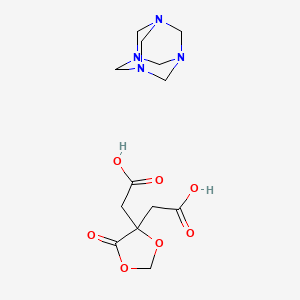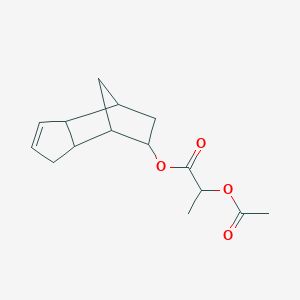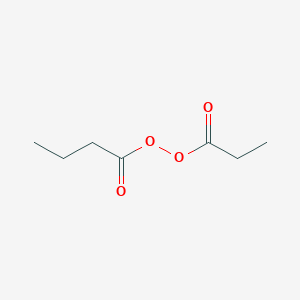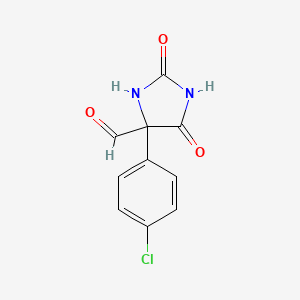
Cobalt;scandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form complex compounds. Scandium, on the other hand, is a rare earth metal with applications in aerospace and electronics due to its light weight and high strength. The combination of cobalt and scandium in a compound can lead to materials with enhanced properties suitable for advanced technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-scandium compounds typically involves the use of high-purity cobalt and scandium salts. One common method is the co-precipitation technique, where cobalt and scandium salts are dissolved in a suitable solvent and then precipitated using a reagent such as oxalic acid. The resulting precipitate is then calcined at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of cobalt-scandium compounds often involves hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination. The choice of method depends on the specific application and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cobalt-scandium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can form complexes with ammonia, resulting in the displacement of water molecules in the coordination sphere . Scandium, being highly reactive, can form trihalides when reacted with halogens .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt-scandium compounds include halogens, acids, and bases. For instance, scandium reacts with hydrochloric acid to form scandium chloride, while cobalt can react with nitric acid to form cobalt nitrate .
Major Products Formed: The major products formed from reactions involving cobalt-scandium compounds depend on the specific reagents and conditions used. For example, reacting cobalt with ammonia can produce cobalt-ammonia complexes, while reacting scandium with halogens can produce scandium trihalides .
Scientific Research Applications
Cobalt-scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, cobalt compounds are studied for their potential as anticancer agents, with research focusing on their ability to induce apoptosis in cancer cells . In medicine, cobalt-scandium compounds are explored for their use in imaging techniques and as contrast agents in magnetic resonance imaging . In industry, these compounds are used in the production of high-strength alloys for aerospace applications .
Mechanism of Action
The mechanism of action of cobalt-scandium compounds varies depending on their application. In anticancer research, cobalt compounds exert their effects by inducing cell cycle arrest and promoting apoptosis through the generation of reactive oxygen species and disruption of mitochondrial membrane potential . The molecular targets involved include pro-apoptotic proteins such as Bax and Cyt-c, as well as caspases .
Comparison with Similar Compounds
Cobalt-scandium compounds can be compared with other transition metal compounds such as those of titanium, vanadium, and chromium. While all these compounds share some common properties, such as high melting points and the ability to form complex compounds, cobalt-scandium compounds are unique in their combination of magnetic and catalytic properties. Similar compounds include cobalt-iron and scandium-aluminum alloys, which are also used in high-strength applications .
Conclusion
Cobalt-scandium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique combination of properties makes them suitable for advanced technological applications, and ongoing research continues to uncover new uses and mechanisms of action for these fascinating compounds.
Properties
CAS No. |
12017-09-3 |
|---|---|
Molecular Formula |
CoSc2 |
Molecular Weight |
148.84501 g/mol |
IUPAC Name |
cobalt;scandium |
InChI |
InChI=1S/Co.2Sc |
InChI Key |
LUKLSVZVYKBDOW-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Sc].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


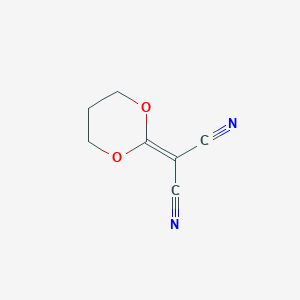
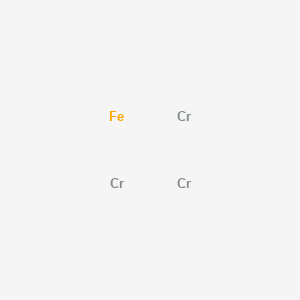
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)


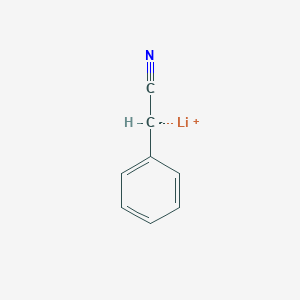

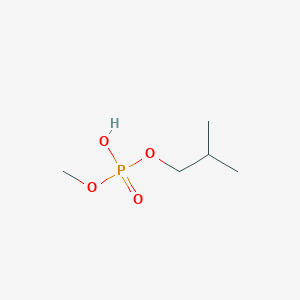
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
